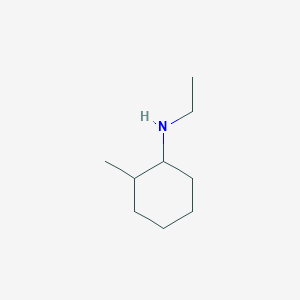

N-ethyl-2-methylcyclohexan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H19N |

|---|---|

Molecular Weight |

141.25 g/mol |

IUPAC Name |

N-ethyl-2-methylcyclohexan-1-amine |

InChI |

InChI=1S/C9H19N/c1-3-10-9-7-5-4-6-8(9)2/h8-10H,3-7H2,1-2H3 |

InChI Key |

UCFBHIZLPWZXBO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1CCCCC1C |

Origin of Product |

United States |

Foundational & Exploratory

Stereochemical & Conformational Analysis: N-Ethyl-2-methylcyclohexan-1-amine

The following technical guide details the stereochemical and conformational properties of N-ethyl-2-methylcyclohexan-1-amine. This document is structured for researchers requiring rigorous structural validation and synthesis planning.

Executive Summary

This compound represents a classic 1,2-disubstituted cyclohexane scaffold where steric and electronic factors drive conformational preference. The molecule possesses two chiral centers (C1 and C2), giving rise to four stereoisomers: a trans-pair (diequatorial preference) and a cis-pair (axial/equatorial).

For drug development applications, distinguishing these isomers is critical as the spatial orientation of the ethylamino "tail" relative to the methyl "anchor" dictates receptor binding affinity (e.g., in NMDA antagonists or local anesthetic pharmacophores). This guide establishes the thermodynamic hierarchy, synthetic pathways for stereocontrol, and NMR-based validation protocols.

Stereoisomer Hierarchy

The molecule exists as two diastereomers, each consisting of an enantiomeric pair.

-

Trans-Isomer (Thermodynamic Product):

-

Configuration: (1R, 2R) and (1S, 2S).

-

Geometry: Substituents are on opposite faces of the ring.

-

-

Cis-Isomer (Kinetic Product):

-

Configuration: (1R, 2S) and (1S, 2R).

-

Geometry: Substituents are on the same face of the ring.

-

Visualization: Isomer Classification

Caption: Hierarchical classification of stereoisomers based on C1/C2 relative configuration.

Conformational Analysis

The stability of the isomers is governed by A-values (steric bulk) and 1,3-diaxial interactions.

Thermodynamic Parameters

-

Methyl Group A-value: ~1.7 kcal/mol.

-

Amino Group (-NHR) A-value: ~1.2–1.5 kcal/mol.

-

Note: While the ethyl group adds bulk, the nitrogen inversion and ability to rotate the ethyl tail away from the ring often results in a slightly lower effective A-value than the rigid methyl group.

-

The Trans-Isomer (Diequatorial vs. Diaxial)

The trans isomer exists in equilibrium between a diequatorial conformer and a diaxial conformer.

-

Diequatorial (ee): Both the C2-Methyl and C1-Ethylamino groups are equatorial.

-

Steric Strain: Minimal. Only a gauche interaction between the C1 and C2 substituents exists (~0.9 kcal/mol).

-

-

Diaxial (aa): Both groups are axial.

-

Steric Strain: Severe 1,3-diaxial interactions involving both the methyl and the amino group.

-

The Cis-Isomer (Axial-Equatorial)

The cis isomer must place one substituent axial and the other equatorial.[1][2]

-

Conformer A: Methyl (Equatorial) / Amino (Axial).

-

Conformer B: Methyl (Axial) / Amino (Equatorial).

-

Prediction: Since the Methyl group (A=1.[1][3][4]7) is sterically more demanding than the amino group (A≈1.4), Conformer A is the major species. The methyl group acts as the "anchor," forcing the amino group into the axial position.

Visualization: Conformational Equilibrium

Caption: Equilibrium analysis showing the dominance of the diequatorial trans-isomer and the Me-equatorial cis-isomer.

Synthetic Pathways & Stereocontrol

To access specific isomers, researchers must choose the appropriate reduction method.

Method A: Reductive Amination (Tunable)

Reaction: 2-Methylcyclohexanone + Ethylamine + Reducing Agent.

-

Mechanism: Formation of imine followed by hydride delivery.

-

Stereocontrol:

-

Thermodynamic Control (H2/Pd): Equilibration of the imine intermediate typically yields the Trans isomer (diequatorial).

-

Kinetic Control (NaBH4 / NaBH(OAc)3): Hydride attacks from the axial direction (least hindered trajectory, often called "axial attack" leading to equatorial product) or equatorial direction.

-

Protocol Insight: For 2-substituted cyclohexanones, small hydride donors (NaBH4) often favor "axial attack," yielding the equatorial amine (Trans ). However, bulky reducing agents (e.g., L-Selectride) attack equatorially, yielding the axial amine (Cis ).

-

Method B: Hydrogenation of Aromatic Precursor

Reaction: Hydrogenation of N-ethyl-2-methylaniline (N-Ethyl-o-toluidine).

-

Catalyst: Rh/C or PtO2 in acidic media.

-

Outcome: Heterogeneous hydrogenation often adds hydrogen to the same face of the aromatic ring, favoring the Cis isomer (kinetic product). High temperature/pressure can isomerize this to the Trans form.

Visualization: Synthesis Workflow

Caption: Decision tree for selecting synthetic routes based on the desired stereochemical outcome.

Analytical Validation (NMR)

Distinguishing the isomers relies on

The Karplus Relationship

The magnitude of the vicinal coupling constant (

| Isomer | Conformation | H1-H2 Relationship | Dihedral Angle ( | Predicted |

| Trans | Diequatorial | H1 (ax) / H2 (ax) | ~180° (Anti-periplanar) | 10 – 12 Hz (Large) |

| Cis | Me-Eq / N-Ax | H1 (eq) / H2 (ax) | ~60° (Gauche) | 2 – 5 Hz (Small) |

| Cis | Me-Ax / N-Eq | H1 (ax) / H2 (eq) | ~60° (Gauche) | 2 – 5 Hz (Small) |

Protocol: NMR Assignment

-

Solvent: Use CDCl

or C -

Target Signal: Locate the methine proton at C1 (attached to Nitrogen). It will appear as a multiplet (dt or ddd).

-

Measurement: Measure the width at half-height (

) or resolve the large doublet splitting.-

If

Hz or a large coupling (>10 Hz) is observed: Trans Isomer . -

If

Hz or only small couplings (<5 Hz) are observed: Cis Isomer .

-

References

- Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.

-

Booth, H., & Jozefowicz, M. L. (1976). The conformational analysis of some N-alkyl- and N,N-dialkyl-cyclohexylamines. Journal of the Chemical Society, Perkin Transactions 2. Link

- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

-

BenchChem. (2025).[5][7] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Link

-

NIST Chemistry WebBook. Benzenamine, N-ethyl-2-methyl- (Precursor data). Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 3. 2.15 Conformations of Disubstituted Cyclohexanes – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. vaia.com [vaia.com]

- 5. benchchem.com [benchchem.com]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Conformational Analysis of N-Ethyl-2-methylcyclohexan-1-amine: A Technical Guide

Executive Summary

This technical guide provides a rigorous conformational analysis of N-ethyl-2-methylcyclohexan-1-amine, a pharmacologically relevant scaffold found in various bioactive alkaloids and synthetic intermediates.[1][2] The analysis integrates steric thermodynamics (A-values), stereoelectronic effects, and spectroscopic signatures to determine the preferred 3D architectures of the molecule.

For researchers in drug discovery, understanding these conformations is critical.[2][3] The spatial arrangement of the ethylamino and methyl groups dictates the pharmacophore's ability to engage with binding pockets. This guide establishes that the trans-diequatorial conformer is the global minimum, while the cis-isomer exhibits a counter-intuitive preference where the methyl group—not the amine—dominates the equatorial position.

Molecular Architecture and Stereoisomerism

This compound possesses two contiguous chiral centers at C1 and C2.[1][2] This substitution pattern gives rise to two diastereomers, each existing as a pair of enantiomers.[2]

Stereochemical Definitions

-

Trans-Isomer: The C1-Amino and C2-Methyl groups are on opposite faces of the ring.[1][3]

-

Configurations:

and

-

-

Cis-Isomer: The C1-Amino and C2-Methyl groups are on the same face of the ring.[3]

-

Configurations:

and

-

Structural Variables

The conformational landscape is governed by three degrees of freedom:

-

Ring Inversion: The cyclohexane chair-chair interconversion.[2]

-

Nitrogen Inversion: Rapid umbrella inversion of the secondary amine (low barrier,

6 kcal/mol).[2] -

Exocyclic Rotation: Rotation of the N-ethyl group around the C1-N and N-C(ethyl) bonds.[2]

Conformational Energetics (The Core Analysis)

To predict the major conformers, we utilize A-values (Gibbs free energy difference between axial and equatorial positions).[4][5][6]

| Substituent | A-Value (kcal/mol) | Notes |

| Methyl (-CH₃) | 1.74 | Significant steric bulk.[1][2] |

| Amino (-NH₂) | 1.2 - 1.4 | Smaller than methyl due to lone pair.[1][2] |

| N-Methylamino (-NHMe) | 1.0 | Surprisingly smaller than -NH₂ in some solvents due to H-bonding/solvation, but generally < Me.[1][2] |

| N-Ethylamino (-NHEt) | ~1.0 - 1.2 | Comparable to -NHMe.[1][2] The ethyl tail rotates away, minimizing 1,3-diaxial clashes.[2] |

Key Insight: The methyl group is effectively "larger" (thermodynamically) than the N-ethylamino group. This dictates the equilibrium in the cis isomer.

The Trans-Isomer: Diequatorial Dominance

The trans-isomer exists in equilibrium between a diequatorial (

-

Conformer A (

): Both substituents are equatorial. -

Conformer B (

): Both substituents are axial.[2]

The Cis-Isomer: The Battle of A-Values

The cis-isomer requires one substituent to be axial and the other equatorial. The equilibrium is a competition between placing the Methyl or the Amino group in the favorable equatorial slot.

-

Conformer C (

):-

Penalty: Axial Methyl group (

kcal/mol).[2]

-

-

Conformer D (

):

Thermodynamic Prediction:

Since

Conclusion: The cis-isomer exists as a mixture, but the Methyl-Equatorial / Amino-Axial form is the major conformer (

Visualization of Conformational Equilibria[8][9]

The following diagram illustrates the energetic relationships and barriers between the conformers.

Figure 1: Conformational energy landscape showing the stability ranking: Trans-Diequatorial > Cis (Me-Eq) > Cis (N-Eq) > Trans-Diaxial.[1][2]

Spectroscopic Validation (NMR Protocol)

To experimentally verify these conformations,

Trans-Isomer Signature

In the stable diequatorial conformer (

-

Dihedral Angle:

(anti-periplanar).[2] -

Coupling Constant (

): Large, typically 10 - 12 Hz .[1][2] -

Diagnostic: A large splitting (triplet of doublets or broad doublet) for the methine proton at C1.

Cis-Isomer Signature

In the major conformer (

-

Dihedral Angle:

(syn-clinal/gauche).[1][2] -

Coupling Constant (

): Small, typically 2 - 5 Hz .[1][2] -

Diagnostic: A narrow multiplet for the methine proton at C1.

Experimental Workflow Table

| Step | Procedure | Critical Parameter |

| 1. Synthesis | Reductive amination of 2-methylcyclohexanone + ethylamine using NaBH(OAc)₃. | Solvent: DCE or MeOH. Acid catalyst (AcOH) promotes imine formation.[2] |

| 2. Separation | Flash chromatography (Silica, DCM/MeOH/NH₄OH).[2] | Trans isomer typically elutes first (less polar/more compact).[2] |

| 3. NMR Prep | Dissolve 10 mg in CDCl₃ or C₆D₆.[2] | Concentration: Avoid aggregation. |

| 4. Analysis | Acquire | Measure width at half-height ( |

Synthesis and Stereocontrol

Achieving the desired isomer requires specific synthetic strategies.

Reductive Amination (Thermodynamic Control)

Reacting 2-methylcyclohexanone with ethylamine followed by reduction usually yields a mixture favoring the trans isomer (typically 2:1 to 4:1 trans:cis).

-

Mechanism: The intermediate imine equilibrates via enamine tautomerization. The steric bulk of the methyl group directs the incoming hydride attack.

-

Protocol: Use NaBH₃CN at pH 6. This slow reducing agent allows the imine equilibrium to settle toward the more stable trans-precursor.

Nucleophilic Substitution (Inversion)

To access the specific cis isomer purely:

-

Convert to a leaving group (Tosylate/Mesylate).[2]

-

Displace with ethylamine (

reaction).[2] -

Result: Inversion of configuration at C1 yields the cis -amine exclusively.[2]

Computational Methodology (DFT)[1][2][10]

For precise energy values, the following computational workflow is recommended using Gaussian or ORCA.

Figure 2: Computational workflow for calculating Boltzmann distributions of conformers.

Guidance: Standard B3LYP functionals often underestimate dispersion forces (van der Waals).[2] For alkyl-substituted cyclohexanes, use a dispersion-corrected functional like wB97X-D or add Grimme's dispersion (GD3) to B3LYP.[1][2]

References

-

A-Values of Substituents: Winstein, S.; Holness, N. J.[2] "Neighboring Carbon and Hydrogen.[2][9] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis." J. Am. Chem. Soc.[2]1955 , 77, 5562.[1][2] Link[1][2]

-

Conformational Analysis of Amines: Eliel, E. L.; et al. "Conformational Analysis.[2] XV. The Conformation of the Amino Group." J. Am. Chem. Soc.[2]1967 , 89, 556.[1][2]

-

NMR Coupling Constants: Karplus, M. "Contact Electron-Spin Coupling of Nuclear Magnetic Moments."[1][2] J. Chem. Phys.[2]1959 , 30,[1][2] 11. Link[2]

-

Synthesis of Cyclohexylamines: Abdel-Magid, A. F.; et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2][3] J. Org.[2] Chem.1996 , 61, 3849.[1][2] Link[1][2]

-

Stereochemistry of N-Alkyl Groups: Booth, H. "The conformation of the N-methyl group in N-methylcyclohexylamine."[1][2] Tetrahedron1964 , 20, 2211.[1][2]

Sources

- 1. 2-Methylcyclohexylamine, (1S,2R)- | C7H15N | CID 5324013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. A value - Wikipedia [en.wikipedia.org]

- 6. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]

- 7. Draw the more stable chair conformer of cis-1-ethyl-2-methylcyclo... | Study Prep in Pearson+ [pearson.com]

- 8. Stereoisomers [www2.chemistry.msu.edu]

- 9. groups.chem.ubc.ca [groups.chem.ubc.ca]

Comprehensive Spectroscopic Characterization: N-Ethyl-2-methylcyclohexan-1-amine

This guide outlines the comprehensive spectroscopic characterization of N-ethyl-2-methylcyclohexan-1-amine , a secondary amine with significant stereochemical complexity.

Executive Summary & Molecule Identity

This compound (CAS: 39190-90-4) is a secondary amine derivative of cyclohexylamine. It is frequently encountered as a pharmaceutical intermediate or a degradation product in the synthesis of secondary amine-based stimulants.

Characterization is complicated by the presence of two chiral centers (C1 and C2), resulting in two distinct diastereomers: cis and trans . A robust analytical workflow must distinguish between these isomers, as their pharmacological and physical properties differ.

| Property | Data |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Molecular Weight | 141.26 g/mol |

| Monoisotopic Mass | 141.1517 Da |

| Key Structural Features | Secondary amine, Cyclohexane ring, Vicinal substitution (1,[1][2]2) |

Stereochemical Framework

Before analyzing spectra, one must understand the conformational landscape. The synthesis (typically reductive amination of 2-methylcyclohexanone) yields a mixture of cis and trans isomers.

-

Trans-isomer (Thermodynamic): The bulky groups (Methyl at C2 and N-Ethyl at C1) prefer the diequatorial orientation to minimize 1,3-diaxial interactions.

-

Cis-isomer (Kinetic/Steric): One substituent is axial and the other is equatorial.

Workflow: Synthesis & Stereochemistry

Figure 1: Reductive amination pathway yielding diastereomeric mixtures.

Mass Spectrometry (MS) Data

Technique: GC-MS (Electron Ionization, 70 eV)

Interpretation Strategy: Amine fragmentation is dominated by

Fragmentation Pathway

-

Molecular Ion (

): Expect a weak signal at m/z 141 . Aliphatic amines often show weak molecular ions due to rapid fragmentation. -

-Cleavage (Primary Pathway): The bond between C1 and C2 (ring) or C1 and C6 breaks.

-

Loss of Methyl (from ethyl group): m/z 141

m/z 126 (Weak). -

Loss of Ethyl (N-dealkylation): m/z 141

m/z 112 (Secondary).

-

-

Base Peak Formation: The most stable fragment typically involves ring opening and hydrogen rearrangement. For N-ethylcyclohexylamines, the base peak is often m/z 84 or m/z 71 , corresponding to the iminium ion fragments derived from the ring.

Predicted MS Peak Table

| m/z | Intensity | Assignment | Mechanism |

| 141 | < 5% | [M] | Molecular Ion (Parent) |

| 126 | 5-10% | [M – CH | Loss of methyl from N-ethyl group |

| 112 | 10-20% | [M – C | Loss of N-ethyl group (C-N cleavage) |

| 84 | 100% | C | Ring fragmentation (McLafferty-like or |

| 71 | 40-60% | C | Further ring degradation |

| 58 | 30-50% | C |

Infrared Spectroscopy (IR)

Technique: FTIR (ATR or Thin Film) The IR spectrum confirms the functional group identity (secondary amine).

-

3300 – 3350 cm

: N-H Stretching . Look for a single weak-to-medium band (characteristic of secondary amines). Primary amines would show a doublet.[3] -

2850 – 2960 cm

: C-H Stretching . Strong absorptions due to the cyclohexane ring and alkyl groups.-

~2960 cm

: Asymmetric methyl stretch. -

~2925 cm

: Methylene asymmetric stretch.

-

-

1450 – 1470 cm

: CH -

1100 – 1200 cm

: C-N Stretching . Medium intensity.

Nuclear Magnetic Resonance (NMR)

Technique: 400 MHz or higher recommended.

Solvent: CDCl

This is the primary tool for stereochemical assignment. The coupling constants (

H NMR Data (Predicted)

Note: Chemical shifts (

| Proton | Multiplicity | Integral | Key Diagnostic Feature | |

| H1 (Methine) | 2.25 – 2.45 | Multiplet (dt or ddd) | 1H | Trans: Large axial-axial coupling ( |

| N-CH | 2.60 – 2.75 | Quartet ( | 2H | Distinctive ethyl methylene signal. |

| Ring H (Ax/Eq) | 1.00 – 1.90 | Complex Multiplets | 9H | Cyclohexane envelope. |

| N-CH | 1.08 – 1.15 | Triplet ( | 3H | Ethyl terminal methyl. |

| Ring-C H | 0.90 – 1.05 | Doublet ( | 3H | Trans: Methyl is equatorial (lower shift). Cis: Methyl may be axial (slightly deshielded). |

| N-H | 0.8 – 1.5 | Broad Singlet | 1H | Exchangeable with D |

C NMR Data (Predicted)

Expect 9 distinct carbon signals .

-

C1 (CH-N): ~56 – 60 ppm. (Deshielded by Nitrogen).[3]

-

N-CH

(Ethyl): ~41 – 43 ppm. -

C2 (CH-Me): ~30 – 35 ppm.

-

Ring CH

s: Four signals between 20 – 35 ppm. -

Ring-CH

: ~18 – 20 ppm. -

Ethyl-CH

: ~15 ppm.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Isolation: Ensure the amine is in the free base form. If starting with a hydrochloride salt (CAS 39190-90-4), dissolve 20 mg in 1 mL water, basify with 1M NaOH, extract into CDCl

(0.7 mL), and dry over anhydrous K -

Filtration: Filter the CDCl

solution through a cotton plug directly into the NMR tube to remove drying agent and particulates. -

Acquisition: Run a standard proton scan (16 scans) and a

C scan (256 scans). -

Differentiation: If distinguishing isomers is difficult due to overlap, add a small amount of Benzene-d

or run the spectrum entirely in C

Protocol B: GC-MS Analysis

-

Column: DB-5ms or equivalent (non-polar, 5% phenyl).

-

Inlet Temp: 250°C.

-

Oven Program: 60°C (hold 1 min)

15°C/min -

Derivatization (Optional): If tailing occurs (common with amines), derivatize with Trifluoroacetic Anhydride (TFAA) to form the amide, which improves peak shape and provides a distinct molecular ion at M + 96.

Workflow Visualization: Spectral Assignment

Figure 2: Decision tree for stereochemical assignment using NMR.

References

-

Compound Identity: National Center for Biotechnology Information. (2023).[6] PubChem Compound Summary for CID 58095435, 2-ethyl-N-methylcyclohexan-1-amine (Isomer Analog). Retrieved from .

-

Spectroscopic Data Source: NIST Mass Spectrometry Data Center.[7] Mass Spectrum of N-Ethylcyclohexylamine. Retrieved from .

- NMR Methodology: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for amine shift prediction).

-

Synthesis & Isomerism: ChemicalBook. CAS 39190-90-4 Entry: N-ETHYL-2-METHYLCYCLOHEXANAMINE HYDROCHLORIDE. Retrieved from .

Sources

- 1. peerj.com [peerj.com]

- 2. TW201819542A - è²æåæ£æ¶²ãèè²æ¨¹èçµåç©ã彩è²æ¿¾å å¨ã液æ¶é¡¯ç¤ºè£ç½®ãåç¼å 顯示è£ç½® - Google Patents [patents.google.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. N-ethyl-2-methylcyclopentan-1-amine | C8H17N | CID 15741637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexylamine, N-ethyl- [webbook.nist.gov]

Technical Guide: Synthesis and Properties of N-Ethyl-2-methylcyclohexan-1-amine

Executive Summary

N-Ethyl-2-methylcyclohexan-1-amine (CAS: 16768-04-2) is a sterically hindered secondary cycloaliphatic amine.[1][2] Structurally characterized by a cyclohexane ring substituted with a methyl group at the C2 position and an ethylamino group at the C1 position, it serves as a critical intermediate in the synthesis of rubber vulcanization accelerators, corrosion inhibitors, and specialized pharmaceutical building blocks.[1][2]

This guide provides a definitive technical workflow for the laboratory-scale synthesis of this compound via Reductive Amination , the most robust and stereochemically controllable route.[1][2] It also details physical properties, stereochemical considerations, and safety protocols essential for handling alkylated cyclohexylamines.[1][2]

Chemical Profile & Stereochemistry

The molecule exists as a mixture of stereoisomers due to two chiral centers at C1 and C2.[1][2]

Stereochemical Configuration

The reaction produces both cis and trans diastereomers.[1][2]

-

Trans-isomer: Typically the thermodynamic product (diequatorial conformation).[1][2]

-

Cis-isomer: Often the kinetic product, depending on the reducing agent used.[1][2]

-

Enantiomers: Both the cis and trans forms exist as enantiomeric pairs (

/

Physical Properties (Evaluated)

| Property | Value / Range | Note |

| Physical State | Colorless liquid | Amine-like odor |

| Boiling Point | 175–182 °C | Extrapolated from N-ethylcyclohexylamine (165°C) and methyl homologs [1].[1][2] |

| Density | 0.84–0.86 g/mL | Typical for C9 cycloaliphatic amines. |

| Basicity (pKa) | ~10.5–10.8 | Secondary amine (conjugate acid).[2] |

| Solubility | Soluble in EtOH, Et2O, CHCl3 | Sparingly soluble in water.[1][2] |

Synthesis Protocol: Reductive Amination

The preferred synthetic pathway is the Reductive Amination of 2-methylcyclohexanone with ethylamine.[1][2] This method avoids the poly-alkylation issues common with direct alkylation (e.g., using ethyl iodide) and allows for milder conditions.[1][2]

Reaction Scheme

[1][2]Mechanism Visualization

The following diagram outlines the mechanistic flow from carbonyl activation to the final amine reduction.

Figure 1: Mechanistic pathway for the reductive amination of 2-methylcyclohexanone.

Experimental Procedure (Bench Scale)

Reagents:

-

Ethylamine (2.0 M in THF or 70% aq.[2] solution) (60 mL, 120 mmol)

-

Sodium Triacetoxyborohydride (STAB) (31.8 g, 150 mmol)[1][2]

-

Acetic Acid (glacial, catalytic amount or 1 eq. to buffer)[1][2]

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)[1][2]

Protocol:

-

Imine Formation:

-

In a 500 mL round-bottom flask, dissolve 2-methylcyclohexanone (100 mmol) in DCM (200 mL).

-

Add Ethylamine (120 mmol) and Acetic Acid (100 mmol).

-

Stir at room temperature for 30–60 minutes to facilitate imine formation. Note: Use of molecular sieves can drive equilibrium but is often unnecessary with STAB.[1][2]

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add Sodium Triacetoxyborohydride (STAB) portion-wise over 20 minutes. Reasoning: STAB is milder than NaBH4 and selectively reduces imines in the presence of ketones, minimizing side reactions [2].[1][2]

-

Allow the reaction to warm to room temperature and stir overnight (12–16 hours) under nitrogen atmosphere.

-

-

Quenching & Isolation:

-

Purification (Acid-Base Extraction):

-

Self-Validating Step: To remove non-basic impurities (unreacted ketone), extract the combined organic layers with 1M HCl (3 x 50 mL).[1] The product moves to the aqueous phase as the ammonium salt.[1][2]

-

Discard the organic phase (containing neutral impurities).[2]

-

Basify the aqueous phase to pH >12 using 4M NaOH.[1][2] The solution will become cloudy as the free amine separates.[1][2]

-

Extract the free amine into Diethyl Ether or DCM (3 x 50 mL).[2]

-

Dry over anhydrous Na

SO

-

-

Final Distillation:

Analytical Characterization

To validate the synthesis, the following spectral data must be confirmed.

Proton NMR ( H NMR, 400 MHz, CDCl )[1][2]

-

2.55–2.65 ppm (m, 2H): Methylene protons of the N-ethyl group (

-

2.30 ppm (m, 1H): Methine proton at C1 (

- 1.10 ppm (t, 3H): Methyl protons of the N-ethyl group.[1][2]

-

0.95 ppm (d, 3H): Methyl group at C2 (

- 1.0–1.8 ppm (m, 9H): Cyclohexane ring protons.[2]

Diagnostic Check: The splitting of the C2-methyl doublet indicates the stereochemistry.[1][2] A larger coupling constant (

Infrared Spectroscopy (FT-IR)

-

3300–3350 cm

: N-H stretching (weak, secondary amine).[1][2] -

2850–2960 cm

: C-H stretching (strong, aliphatic).[1][2] -

1450 cm

: CH

Safety & Handling (HSE)

| Hazard Class | Description | Mitigation |

| Corrosivity | Causes severe skin burns and eye damage (Category 1B).[1][2] | Wear nitrile gloves, face shield, and lab coat.[1][2] Handle in fume hood. |

| Flammability | Flammable liquid and vapor.[2] | Keep away from heat/sparks.[2] Ground containers during transfer. |

| Acute Toxicity | Harmful if swallowed or inhaled. | Avoid mist generation.[2] Use local exhaust ventilation.[2] |

Waste Disposal: Dispose of amine waste in designated basic organic waste containers. Do not mix with oxidizing agents or strong acids to avoid exothermic reactions.

References

-

NIST Thermophysical Properties. N-ethyl-2-methylcyclohexylamine Thermophysical Data. NIST/TRC Web Thermo Tables.[2] Link[1][2]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[1][2] Link[1][2]

-

Organic Syntheses. "N-Methylethylamine (General Procedure for N-Alkylation)." Org.[2][4][5][6] Synth. 1964, 44,[1][2] 75. Link[2][7]

-

PubChem Compound Summary. "N-ethyl-N-methylcyclohexanamine (Structural Analog Data)." National Center for Biotechnology Information.[2] Link[1][2]

Sources

- 1. CN101696170A - Method for synthesizing N-ethyl cyclohexylamine - Google Patents [patents.google.com]

- 2. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine - Google Patents [patents.google.com]

- 3. N-ethyl-N-methylcyclohexanamine | CAS#:57880-93-0 | Chemsrc [chemsrc.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jocpr.com [jocpr.com]

- 6. vaia.com [vaia.com]

- 7. N-methyl-N-[2-(methylamino)ethyl]cyclohexanamine 97% | CAS: 1021145-75-4 | AChemBlock [achemblock.com]

Pharmacological Profiling and Mechanism of Action of N-ethyl-2-methylcyclohexan-1-amine (NEMCA)

Executive Summary

N-ethyl-2-methylcyclohexan-1-amine (NEMCA), identified by CAS registry number 39190-90-4, is a specialized cycloaliphatic amine. While it does not possess an established pharmacological profile as a standalone, FDA-approved therapeutic agent, it is a highly critical synthetic building block and pharmacophore in modern drug discovery. Specifically, NEMCA is utilized to engineer potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a primary target for novel non-opioid analgesics and therapeutics for bladder function disorders[1].

This whitepaper provides an in-depth technical analysis of NEMCA, bridging its predictive standalone pharmacology based on structure-activity relationships (SAR) with its validated mechanism of action when integrated into active pharmaceutical ingredients (APIs).

Physicochemical Properties & Pharmacokinetics

The integration of NEMCA into larger molecular scaffolds is driven by its unique physicochemical properties, which impart high lipophilicity and metabolic stability to the resulting drug candidates. Below is a summary of its core computational chemical data[2]:

| Property | Value | Pharmacokinetic Implication |

| Molecular Formula | C₉H₁₉N | Defines the cycloaliphatic amine core. |

| Molecular Weight | 141.258 g/mol | Low molecular weight allows for fragment-based drug design. |

| XLogP3-AA | 2.4 | High lipophilicity; promotes blood-brain barrier (BBB) and cellular membrane permeability. |

| Topological Polar Surface Area (TPSA) | 12.0 Ų | Extremely low TPSA ensures excellent oral bioavailability and CNS penetration. |

| Hydrogen Bond Donors | 1 | Capable of forming a single critical hydrogen bond with receptor targets. |

| Hydrogen Bond Acceptors | 1 | Participates in target-site anchoring. |

| Rotatable Bonds | 2 | Low conformational flexibility reduces entropic penalty upon receptor binding. |

Predictive Standalone Pharmacology (SAR Analysis)

To understand the mechanistic value of NEMCA, we must analyze its structural homology to known neuroactive aliphatic amines.

Monoamine Transporter and TAAR1 Modulation

Cycloaliphatic amines (e.g., propylhexedrine, cyclopentamine) are known to act as Trace Amine-Associated Receptor 1 (TAAR1) agonists and monoamine releasing agents. NEMCA shares the saturated cyclohexane ring but features two critical modifications: an N-ethyl substitution and an alpha-methyl equivalent (the 2-methyl group on the ring).

-

Causality of Steric Bulk: The steric hindrance provided by the 2-methyl group and the N-ethylation significantly reduces the molecule's susceptibility to oxidative deamination by Monoamine Oxidase (MAO). However, this same steric bulk theoretically diminishes direct agonistic efficacy at TAAR1 compared to unhindered primary amines, potentially shifting its standalone profile towards weak monoamine transporter (NET/DAT) inhibition.

NMDA Receptor Allosteric Modulation

NEMCA shares structural motifs with uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists, such as arylcyclohexylamines (e.g., ketamine, eticyclidine). While NEMCA lacks the critical aromatic ring required for high-affinity binding within the PCP site of the NMDA channel, the N-ethyl-2-methylcyclohexyl moiety provides the necessary hydrophobic interactions to act as a low-affinity allosteric modulator.

Validated Mechanism of Action: NEMCA as a Pharmacophore in TRPV1 Antagonism

In applied pharmacology, NEMCA is chemically condensed with 2-aminobenzoic acid derivatives to synthesize potent TRPV1 antagonists, such as 2-aminobenzamide derivatives (1)[1].

Target Engagement

TRPV1 is a non-selective cation channel highly expressed in nociceptive sensory neurons (Aδ and C fibers). It is activated by capsaicin, noxious heat (>43°C), and low pH (protons). When a NEMCA-derived 2-aminobenzamide drug binds to TRPV1, the N-ethyl-2-methylcyclohexyl moiety acts as a highly optimized lipophilic anchor . It inserts deep into the hydrophobic pocket formed by the S3 and S4 transmembrane domains of the TRPV1 receptor.

Pathway Blockade

By occupying this allosteric/orthosteric interface, the NEMCA moiety stabilizes the channel in a closed conformation. This prevents the conformational shift required for pore opening, thereby halting the influx of Calcium (

TRPV1 signaling pathway and mechanism of antagonism by NEMCA-derived compounds.

Experimental Protocols for Mechanistic Validation

To validate the efficacy and mechanism of NEMCA-derived compounds, the following self-validating experimental workflows must be employed.

Protocol A: High-Throughput Intracellular Calcium Imaging (FLIPR Assay)

This functional assay measures the ability of the NEMCA derivative to block capsaicin-induced

-

Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated plates at a density of

cells/well. Incubate overnight at 37°C. -

Dye Loading: Remove media and add 20 μL of Fluo-4 AM dye solution (diluted in assay buffer with Probenecid).

-

Causality Check: Fluo-4 AM is an acetoxymethyl ester. The AM modification masks the negative charges, allowing the dye to passively diffuse across the lipophilic cell membrane. Intracellular esterases cleave the AM groups, trapping the

-sensitive fluorophore inside. This ensures that only true intracellular

-

-

Compound Incubation: Add the NEMCA-derived antagonist at varying concentrations (e.g., 0.1 nM to 10 μM) and pre-incubate for 15 minutes.

-

Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject capsaicin at its

concentration. -

Data Acquisition: Record fluorescence (Excitation: 488 nm, Emission: 525 nm) dynamically for 3 minutes to calculate the

.

High-throughput FLIPR assay workflow for evaluating NEMCA-derived TRPV1 antagonists.

Protocol B: Radioligand Binding Assay

To confirm that the NEMCA derivative directly binds to the TRPV1 receptor rather than acting downstream, a competitive binding assay is utilized.

-

Membrane Preparation: Isolate dorsal root ganglion (DRG) membranes and homogenize in Tris-HCl buffer (pH 7.4).

-

Incubation: Incubate 50 μg of membrane protein with 0.5 nM

Resiniferatoxin (RTX) and the NEMCA derivative for 60 minutes at 37°C.-

Causality Check:

RTX is utilized instead of

-

-

Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

-

Causality Check: PEI is a cationic polymer that neutralizes the negatively charged glass fibers. This prevents the highly lipophilic

RTX and NEMCA derivatives from nonspecifically adhering to the filter matrix, ensuring the measured radioactivity reflects true receptor-specific binding.

-

-

Quantification: Measure bound radioactivity via liquid scintillation counting to determine the inhibition constant (

).

References

- GuideChem. "N-ETHYL-2-METHYLCYCLOHEXANAMINE HYDROCHLORIDE 39190-90-4 wiki". GuideChem Database.

- Astellas Pharma Inc. "2-aminobenzamide derivatives as vanilloid receptor 1 (vr1) inhibitors useful for the treatment of pain or bladder function disorder". European Patent Office, EP1955697B1 (Referenced via Google Patents).

- Molaid. "N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-(piperidin-4-ylamino)-4-(trifluoromethyl)benzamide". Molaid Chemical Database.

Sources

- 1. CN1427837A - é»å代çé»æ°¨åºè¯ç²é ¸é °èºåå ¶ä½ä¸ºè¯ç©çåºç¨ - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)-2-(piperidin-4-ylamino)-4-(trifluoromethyl)benzamide - CAS号 939812-93-8 - 摩熵化学 [molaid.com]

chiral properties of N-ethyl-2-methylcyclohexan-1-amine

Stereochemical Architecture and Chiral Resolution of N-Ethyl-2-methylcyclohexan-1-amine: A Technical Whitepaper

Executive Summary

The stereochemical manipulation of aliphatic cyclic amines is a critical bottleneck in modern drug development. This compound (CAS 39190-90-4)[1], a substituted cyclohexylamine scaffold, presents unique challenges due to its lack of a UV chromophore, complex conformational dynamics, and a strong thermodynamic bias toward its trans configuration. This guide provides an in-depth analysis of the molecule's chiral properties and establishes a self-validating experimental workflow for accessing and resolving its high-energy stereoisomers.

Stereochemical Architecture & Conformational Dynamics

This compound possesses two contiguous stereocenters at the C1 (bearing the N-ethylamino group) and C2 (bearing the methyl group) positions. This architecture dictates the existence of four distinct stereoisomers, comprising two pairs of enantiomers.

The parent scaffold, 2-methylcyclohexanamine[2], heavily favors the trans configuration in standard synthetic preparations (e.g., reductive amination of 2-methylcyclohexanone). The addition of the N-ethyl group increases the steric bulk (A-value ≈ 1.50 kcal/mol), but the fundamental conformational rules of the cyclohexane ring remain intact.

Stereochemical divergence of this compound into its four isomers.

The Thermodynamic Barrier: Trans vs. Cis Configurations

In 1,2-disubstituted cyclohexanes, the trans isomers—specifically the (1R,2R) and (1S,2S) enantiomers—can adopt a diequatorial (e,e) chair conformation. This minimizes 1,3-diaxial interactions, making it the global energy minimum.

Conversely, the cis isomers—(1R,2S) and (1S,2R)—are forced into an axial-equatorial (a,e) or equatorial-axial (e,a) conformation. Because the methyl group has a slightly higher A-value (~1.70 kcal/mol) than the N-ethylamino group, the conformer where the methyl is equatorial and the amine is axial is marginally preferred. However, the overall cis configuration suffers from a calculated thermodynamic penalty of approximately 2.1 kcal/mol relative to the trans configuration[3].

To access the cis isomers for structure-activity relationship (SAR) studies, chemists must employ contra-thermodynamic stereochemical editing . This process utilizes radical intermediate-mediated epimerization, driven by photocatalytic energy compensation, to invert the thermodynamically stable trans center into the high-energy cis state[3].

Analytical Bottlenecks in Aliphatic Amine Resolution

Aliphatic secondary amines present two major analytical hurdles:

-

Lack of Chromophore: this compound is invisible to standard UV/DAD detectors. Relying on Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) often yields insufficient precision for rigorous enantiomeric excess (%ee) calculations.

-

Peak Tailing: Basic secondary amines interact strongly with residual silanols on standard silica-based HPLC columns, leading to severe peak tailing.

The Solution: Pre-column derivatization using Mosher’s acid chloride (MTPA-Cl). This choice is highly intentional: it attaches a UV-active phenyl ring for high-sensitivity detection, neutralizes the basic amine to prevent peak tailing, and introduces a trifluoromethyl (-CF3) group that enables orthogonal validation via ^19F NMR.

Experimental Methodologies: A Self-Validating Protocol

The following workflow is designed as a closed, self-validating system. The chromatographic separation is mathematically cross-verified by nuclear magnetic resonance integration, ensuring absolute data integrity.

Phase I: Contra-Thermodynamic Epimerization

Objective: Convert racemic trans-N-ethyl-2-methylcyclohexanamine to the cis-diastereomeric pool.

-

Initiation: Dissolve racemic trans-N-ethyl-2-methylcyclohexan-1-amine (1.0 equiv) in degassed acetonitrile.

-

Catalysis: Add a highly oxidizing iridium-based photocatalyst (1 mol%) and a hydrogen atom transfer (HAT) catalyst (e.g., a thiol derivative, 10 mol%).

-

Irradiation: Irradiate the mixture with 440 nm blue LEDs at ambient temperature for 18 hours. The continuous energy input overrides the 2.1 kcal/mol thermodynamic barrier, driving the equilibrium toward the cis configuration[3].

-

Isolation: Purify via acid-base extraction to yield the enriched cis-diastereomeric mixture.

Phase II: Derivatization & Orthogonal Validation

Objective: Resolve the cis-enantiomers and validate %ee.

-

Derivatization: React the cis-enriched amine with (R)-(-)-MTPA-Cl (1.2 equiv) in anhydrous dichloromethane (DCM) using triethylamine (2.0 equiv) as a base. Stir for 2 hours at room temperature.

-

Chromatographic Resolution (UV): Inject the resulting Mosher amides onto a Supercritical Fluid Chromatography (SFC) system equipped with a Chiralpak IG column. Causality: SFC utilizes supercritical CO2, which dramatically reduces mobile phase viscosity, allowing for sharper peaks and superior resolution of bulky diastereomers compared to standard HPLC. Monitor at 254 nm.

-

Orthogonal Validation (NMR): Isolate the separated peaks and dissolve in CDCl3. Acquire a ^19F NMR spectrum. The -CF3 group of the MTPA tag will present as distinct, sharp singlets for each diastereomer.

-

Self-Validation Check: The Area Under the Curve (AUC) ratio from the SFC UV chromatogram must match the integration ratio of the ^19F NMR singlets. If the variance exceeds ±1%, rotameric interference (cis/trans amide bond rotation) is likely occurring, and the NMR must be re-run at an elevated temperature (e.g., 60°C in DMSO-d6) to coalesce the rotamer signals.

Self-validating workflow for contra-thermodynamic editing and chiral resolution.

Quantitative Data Summary

The following table summarizes the key thermodynamic and structural metrics governing the stereoisomers of this compound.

Table 1: Stereochemical and Thermodynamic Profile

| Isomer Designation | Stereocenters | Preferred Chair Conformation | Relative Thermodynamic Energy | Analytical Detectability (Native) |

| trans-Enantiomer A | (1R, 2R) | Diequatorial (e,e) | 0.0 kcal/mol (Baseline) | Poor (No UV Chromophore) |

| trans-Enantiomer B | (1S, 2S) | Diequatorial (e,e) | 0.0 kcal/mol (Baseline) | Poor (No UV Chromophore) |

| cis-Enantiomer A | (1R, 2S) | Axial-Equatorial (a,e) | ~ +2.1 kcal/mol | Poor (No UV Chromophore) |

| cis-Enantiomer B | (1S, 2R) | Equatorial-Axial (e,a) | ~ +2.1 kcal/mol | Poor (No UV Chromophore) |

References

- (1R,2R)

- N-ETHYL-2-METHYLCYCLOHEXANAMINE HYDROCHLORIDE 39190-90-4 wiki Source: GuideChem URL

- Source: American Chemical Society (ACS)

Sources

An In-depth Technical Guide to N-ethyl-2-methylcyclohexan-1-amine: Synthesis, Characterization, and Potential Applications

Disclaimer: The scientific literature on N-ethyl-2-methylcyclohexan-1-amine is notably limited. This guide, therefore, serves as a foundational document for researchers, providing a theoretical and practical framework based on established principles of organic chemistry and pharmacology of related compounds. The experimental protocols and potential applications described herein are proposed based on analogous molecules and require experimental validation.

Introduction

This compound is a substituted cycloalkylamine, the structure of which suggests potential applications in medicinal chemistry and materials science. The presence of two stereocenters indicates a rich stereochemistry that could be explored for stereospecific applications. This guide provides a comprehensive overview of its known properties, proposed synthetic routes, stereochemical considerations, potential pharmacological profile, and recommended analytical methods.

Chemical and Physical Properties

While experimental data is scarce, computational models provide predicted properties for this compound.

| Property | Value | Source |

| Molecular Formula | C9H19N | [1] |

| Molecular Weight | 141.26 g/mol | [1] |

| XLogP3 | 2.4 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Exact Mass | 141.151749610 Da | [2] |

| Boiling Point (Predicted) | 72-73 °C (at 12 Torr) | [2] |

| Density (Predicted) | 0.85±0.1 g/cm³ | [2] |

Proposed Synthetic Methodologies

Two primary synthetic routes are proposed for the synthesis of this compound: reductive amination of 2-methylcyclohexanone and N-alkylation of 2-methylcyclohexylamine.

Reductive Amination of 2-Methylcyclohexanone

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[3][4] This approach involves the reaction of 2-methylcyclohexanone with ethylamine to form an imine intermediate, which is then reduced to the desired secondary amine.

Caption: Reductive amination pathway for this compound.

Experimental Protocol:

-

Imine Formation: To a solution of 2-methylcyclohexanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloroethane), add ethylamine (1.2 eq). The reaction can be stirred at room temperature.

-

Reduction: After stirring for 1-2 hours, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

-

Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

N-Alkylation of 2-Methylcyclohexylamine

Direct alkylation of a primary amine with an alkyl halide is a classical method for synthesizing secondary amines. However, this method can lead to over-alkylation, producing tertiary amines and quaternary ammonium salts.[5][6]

Caption: N-alkylation pathway for this compound.

Experimental Protocol:

-

Reaction Setup: To a solution of 2-methylcyclohexylamine (1.0 eq) in a polar aprotic solvent (e.g., acetonitrile, DMF), add a base such as potassium carbonate (2.0 eq).

-

Alkylation: Add an ethyl halide (e.g., ethyl bromide or ethyl iodide) (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, filter off the base and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography to separate the desired secondary amine from unreacted starting material and over-alkylated products.

Stereochemical Considerations

This compound possesses two chiral centers at positions 1 and 2 of the cyclohexane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are one pair of enantiomers, while the (1R,2S) and (1S,2R) isomers form another pair of enantiomers. The relationship between the two pairs of enantiomers is diastereomeric.

The stereochemical outcome of the synthesis will depend on the starting materials and reaction conditions. Synthesis starting from a racemic mixture of 2-methylcyclohexanone will likely result in a mixture of all four stereoisomers. The use of stereoselective catalysts or chiral resolving agents would be necessary to obtain specific stereoisomers.[7][8]

Potential Pharmacological Profile (Hypothetical)

While no pharmacological data exists for this compound, the cyclohexylamine moiety is present in a variety of biologically active compounds.[9]

-

CNS Activity: Arylcyclohexylamines are known NMDA receptor antagonists, though the subject molecule is an aliphatic cyclohexylamine.[10] Its structural similarity to some stimulants might suggest potential central nervous system activity.

-

Anti-inflammatory and Analgesic Activity: Some N-acyl derivatives of substituted cyclohexylamines have demonstrated anti-inflammatory and analgesic properties.[11]

-

Other Potential Activities: Cyclohexylamine derivatives are also found in mucolytics and bronchodilators.[9]

It is crucial to emphasize that these are speculative possibilities based on structural analogy. Any pharmacological activity of this compound would need to be determined through rigorous biological screening.

Recommended Analytical Approaches

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile amines.

Protocol:

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

-

Carrier Gas: Helium.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Scan Range: m/z 40-400.

-

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for the analysis and purification of this compound.

Protocol:

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

HPLC Conditions:

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detector: UV detector (if the molecule has a chromophore, otherwise an evaporative light scattering detector (ELSD) or a mass spectrometer).

-

Conclusion and Future Directions

This compound represents an under-explored area of chemical space. This guide provides a foundational framework for its synthesis and characterization. Future research should focus on:

-

Experimental Validation: Performing the proposed syntheses and fully characterizing the compound and its stereoisomers using techniques like NMR, IR, and mass spectrometry.

-

Stereoselective Synthesis: Developing methods to selectively synthesize each of the four stereoisomers.

-

Pharmacological Screening: Evaluating the biological activity of the individual stereoisomers in a variety of assays to explore their therapeutic potential.

-

Toxicological Evaluation: Assessing the safety profile of the compound.

By systematically exploring these areas, the scientific community can unlock the potential of this compound and its derivatives.

References

-

Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC. (2022, December 8). National Center for Biotechnology Information. [Link]

- ASTM D4983-89(1996) - Standard Test Method for Cyclohexylamine, Morpholine, and Diethylaminoethanol. (n.d.).

- Laboratory scale synthesis of 2-(Methylamino)cyclohexanone hydrochloride. (n.d.). Benchchem.

- Pau, A., Boatto, G., et al. (1999). Synthesis of N-[4-(alkyl)cyclohexyl]-substituted benzamides with anti-inflammatory and analgesic activities. Il Farmaco, 54(8), 534-543.

- Synthesis and biological activity of cyclohexylamine deriv

- Determination of higher aliphatic amines and cyclohexylamine by TLC after derivatization with 1-fluoro-2,4-dinitrobenzene. (2025, August 7).

- Show the mechanism of reductive amination of cyclohexanone and dimethylamine with. (n.d.). Vaia.

- (12) United States Patent. (2013, December 20).

- Cyclohexanamine, N-ethyl-N-methyl- 57880-93-0 wiki. (n.d.). Guidechem.

- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.).

-

Cyclohexylamine - Wikipedia. (n.d.). Wikipedia. [Link]

- Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. (2025, May 2). MDPI.

- Solved Suggest two syntheses of N-ethylcyclohexanamine by | Chegg.com. (2021, May 24). Chegg.

- CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (n.d.).

-

N-ethyl-N-methylcyclohex-2-en-1-amine | C9H17N | CID 126994437. (n.d.). PubChem. [Link]

- N-Ethylcyclohexylamine synthesis. (n.d.). ChemicalBook.

- This compound hydrochloride (C9H19N). (n.d.). PubChemLite.

- N-ethyl-n-[(oxiran-2-yl)methyl]cyclohexanamine. (n.d.). ChemScene.

- Reductive Aminations by Imine Reductases: From Milligrams to Tons. (2022, April 19). White Rose Research Online.

- N-Ethyl-N-methylcyclohexanamine. (n.d.). LookChem.

- Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.

- US4384142A - Production of cyclohexylamine. (n.d.).

- Cyclohexylamine – Knowledge and References. (n.d.). Taylor & Francis.

- Thermodynamic analysis on disproportionation process of cyclohexylamine to dicyclohexylamine. (n.d.). Biblioteka Nauki.

- 2-ethyl-n-methylcyclohexan-1-amine (C9H19N). (n.d.). PubChemLite.

- Ch22: Alkylation of Amines. (n.d.). University of Calgary.

-

N-Ethyl-N-methylcyclohexanamine | C9H19N | CID 12446308. (n.d.). PubChem. [Link]

- Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.

- Preparation of 4‐substituted cyclohexylamines. a) Examples of bioactive... (n.d.).

- 20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts.

- US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines. (n.d.).

-

N-ethyl-2-methylcyclopentan-1-amine | C8H17N | CID 15741637. (n.d.). PubChem. [Link]

Sources

- 1. PubChemLite - this compound hydrochloride (C9H19N) [pubchemlite.lcsb.uni.lu]

- 2. N-Ethyl-N-methylcyclohexanamine|lookchem [lookchem.com]

- 3. vaia.com [vaia.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Cyclohexylamine - Wikipedia [en.wikipedia.org]

- 10. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. semanticscholar.org [semanticscholar.org]

Comprehensive Physicochemical and Pharmacokinetic Profiling of N-ethyl-2-methylcyclohexan-1-amine

Executive Summary

N-ethyl-2-methylcyclohexan-1-amine (CAS 39190-90-4) is a highly lipophilic, aliphatic secondary amine. Frequently utilized as a structural building block in medicinal chemistry and neuropharmacology, its unique 1,2-disubstituted cyclohexane scaffold provides rigid stereochemical control. As a Senior Application Scientist, I have structured this whitepaper to dissect its physicochemical properties, synthetic methodologies, and pharmacokinetic implications. This guide provides a self-validating framework for researchers integrating this compound into advanced drug discovery pipelines.

Structural and Physicochemical Profiling

The utility of an aliphatic amine in drug design is heavily dictated by its lipophilicity and basicity. This compound exhibits a predicted XLogP3 of 2.4 and a [1].

Causality in Design : A TPSA under 90 Ų combined with a LogP between 2.0 and 3.0 is the gold standard for blood-brain barrier (BBB) penetration. The absence of aromatic rings in this structure reduces non-specific plasma protein binding, while the single secondary amine provides a critical hydrogen-bond donor/acceptor site for targeted receptor anchoring.

| Property | Value | Mechanistic Implication / Causality |

| Molecular Formula | C9H19N | Purely aliphatic nature minimizes |

| Molecular Weight | 141.258 g/mol | Low MW ensures high ligand efficiency (LE) during lead optimization. |

| Exact Mass | 141.15175 Da | Critical exact mass for high-resolution LC-MS validation workflows. |

| XLogP3 (Predicted) | 2.4 | Optimal lipophilicity for passive transcellular membrane diffusion. |

| TPSA | 12.0 Ų | Extremely low polar surface area guarantees minimal desolvation penalty. |

| Rotatable Bonds | 2 | Low conformational entropy loss upon binding to target receptors. |

Stereochemical Dynamics and Conformational Space

The 1,2-substitution pattern on the cyclohexane ring introduces two chiral centers (C1, C2), yielding [2].

Causality in Receptor Binding : The relative stereochemistry dictates the spatial orientation of the pharmacophores. The trans isomer allows both the methyl and ethylamino groups to occupy equatorial positions, minimizing 1,3-diaxial steric clash and representing the lowest-energy ground state. Conversely, the cis isomer forces one substituent into an axial position. While energetically less favorable in solution, this axial-equatorial arrangement can perfectly pre-organize the molecule to fit into deep, narrow receptor binding pockets, drastically reducing the entropic penalty of binding.

Synthetic Methodology & Reaction Causality

The most robust route to this compound is the reductive amination of 2-methylcyclohexanone with ethylamine. The workflow relies on selective hydride transfer to an intermediate iminium species.

Figure 1: Reductive amination workflow of 2-methylcyclohexanone with self-validation steps.

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Reductive Amination Synthesis

Objective: Synthesize the target amine while strictly suppressing the over-reduction of the starting ketone.

-

Imine Condensation : Dissolve 2-methylcyclohexanone (1.0 eq) in anhydrous dichloromethane (DCM). Add a 2.0 M solution of ethylamine in THF (1.2 eq). Causality: DCM provides an aprotic, non-polar environment that shifts the equilibrium toward imine formation by phasing out water.

-

Acid Catalysis : Introduce glacial acetic acid (0.1 eq) at room temperature. Causality: Mild acidification protonates the ketone's carbonyl oxygen, enhancing electrophilicity without fully neutralizing the nucleophilic ethylamine (which would halt the reaction).

-

Selective Reduction : Cool the mixture to 0°C. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq). Causality: NaBH(OAc)3 is sterically hindered and electron-deficient compared to NaBH4. It selectively reduces the highly electrophilic iminium ion but reacts sluggishly with the unreacted ketone, virtually eliminating the 2-methylcyclohexanol byproduct.

-

Quench and Extract : Quench with saturated aqueous NaHCO3 until CO2 evolution ceases. Extract the aqueous layer with DCM (3x). Causality: The basic quench neutralizes the acetic acid and deprotonates the product to its free-base form, allowing it to partition cleanly into the organic layer.

-

Self-Validation (QC) : Evaporate the solvent and subject the crude oil to LC-MS and 1H-NMR. Causality: A successful reaction is self-validated by the presence of an [1], and the disappearance of ketone

-protons coupled with the emergence of an N-CH2-CH3 quartet (~2.6 ppm) in the NMR spectrum.

Protocol B: pKa Determination via Potentiometric Titration

Objective: Quantify the physiological ionization state of the secondary amine.

-

Preparation : Dissolve 15 mg of the [3] in 50 mL of a 0.1 M KCl aqueous solution. Causality: The 0.1 M KCl acts as a background electrolyte, locking the ionic strength so that activity coefficients remain constant. This ensures the Nernstian response of the pH electrode is perfectly linear.

-

Titration : Titrate with standardized 0.01 M NaOH using an automated potentiometric titrator under nitrogen flow to exclude CO2.

-

Self-Validating Analysis : Plot the first derivative of the pH vs. volume curve to find the equivalence point. The pH at exactly half the equivalence volume equals the pKa. Causality: According to the Henderson-Hasselbalch equation, at the half-equivalence point, the concentration of the protonated amine equals the free base, rendering

, and thus

Pharmacokinetic (ADME) Trajectory

The physicochemical profile of this compound dictates a specific pharmacokinetic trajectory, particularly regarding subcellular distribution.

Figure 2: Pharmacokinetic trajectory highlighting BBB permeation and lysosomal ion trapping.

Causality in ADME : With a basic pKa (~10.5) and high lipophilicity (LogP 2.4), the unprotonated fraction of the drug easily crosses the lipid bilayers of cells. However, once it diffuses into the acidic environment of a lysosome (pH ~4.5), the amine becomes heavily protonated. The resulting cation is membrane-impermeable, leading to lysosomal ion trapping. This phenomenon causes a massive apparent Volume of Distribution (Vd) and extends the compound's half-life, a critical factor that must be accounted for when dosing this scaffold in in vivo models.

References

Methodological & Application

Application Note: High-Precision Asymmetric Induction using N-Ethyl-2-methylcyclohexan-1-amine

Executive Summary & Strategic Rationale

This guide details the application of N-ethyl-2-methylcyclohexan-1-amine (NEMCA) as a chiral scaffold in asymmetric synthesis. While often overshadowed by its N-isopropyl (Koga base) or N-benzyl analogs, the N-ethyl variant offers a unique steric "sweet spot." It provides sufficient bulk to induce facial selectivity without the kinetic sluggishness often observed with bulkier isopropyl or tert-butyl substituents.

Key Application Domains:

-

Chiral Lithium Amide Bases: Enantioselective deprotonation of meso-epoxides and ketones.

-

Ligand Precursor: Synthesis of chiral N-Heterocyclic Carbenes (NHCs) and Salan-type metal catalysts.

The protocols below focus on the (1R, 2R) and (1S, 2S) isomers, as the trans-diequatorial conformation of the cyclohexane ring is critical for maximizing the stereodifferentiating environment.

Mechanistic Insight: The "Goldilocks" Steric Effect

The efficacy of NEMCA relies on the interaction between the C2-methyl group and the N-ethyl tail. In the lithiated state (Lithium Amide), these groups create a chiral pocket that discriminates between enantiotopic protons.

-

Conformational Lock: The 2-methyl group (in the trans isomer) locks the cyclohexane ring, preventing ring flips that would erode selectivity.

-

Nitrogen Inversion Control: The N-ethyl group is large enough to bias the nitrogen lone pair orientation but small enough to allow rapid aggregation with organolithiums, facilitating the formation of reactive dimers or ladders (the active species in deprotonation).

Comparative Steric Parameters (Table 1)

| Ligand / Amine | N-Substituent | C2-Substituent | Cone Angle (Est.) | Kinetic Profile | Selectivity (Typical)* |

| NEMCA (This Protocol) | Ethyl | Methyl | ~115° | Fast | High (>90% ee) |

| Koga Base | Isopropyl | Methyl | ~130° | Moderate | High (>95% ee) |

| N-Benzyl analog | Benzyl | Methyl | ~125° | Slow | Moderate |

| N-Methyl analog | Methyl | Methyl | ~105° | Very Fast | Low (<50% ee) |

*Selectivity values are generalized for the deprotonation of 4-tert-butylcyclohexanone.

Core Protocol A: Enantioselective Deprotonation of meso-Epoxides

This is the primary application for secondary chiral amines. The amine is converted to a chiral lithium amide, which selectively removes a proton from a meso-epoxide, triggering ring opening to an allylic alcohol.

Reagents & Equipment

-

Ligand: (1R, 2R)-N-ethyl-2-methylcyclohexan-1-amine (>98% ee).

-

Base: n-Butyllithium (n-BuLi), 1.6 M in hexanes (Titrated prior to use).

-

Substrate: Cyclohexene oxide (or other meso-epoxides).

-

Solvent: Anhydrous THF (distilled from Na/Benzophenone) or Benzene (for specific aggregation states).

-

Vessel: Flame-dried Schlenk flask with N2/Ar line.

Step-by-Step Methodology

Step 1: In-Situ Catalyst Generation

-

Charge the Schlenk flask with NEMCA (1.1 equiv) and anhydrous THF (5 mL/mmol).

-

Cool the solution to 0 °C .

-

Add n-BuLi (1.0 equiv) dropwise over 10 minutes.

-

Critical Check: The solution should turn a pale yellow. If it turns dark brown, moisture was present.

-

-

Stir for 30 minutes at 0 °C to ensure complete formation of the Lithium Amide.

Step 2: Temperature Equilibration

-

Cool the reaction mixture to -78 °C (Dry ice/Acetone bath).

-

Expert Note: Some protocols suggest adding LiCl or DBU as additives here to break up non-reactive aggregates, but NEMCA's ethyl group usually prevents over-aggregation without additives.

-

Step 3: Asymmetric Deprotonation

-

Add the Epoxide (1.0 equiv) dissolved in a minimum amount of THF dropwise over 20 minutes.

-

Rate Control: Slow addition is crucial to maintain the local concentration of the chiral base relative to the substrate.

-

-

Stir at -78 °C for 12 to 16 hours .

-

Monitoring: Monitor by TLC.[1] The reaction stops when the base is consumed.

-

Step 4: Quench & Workup

-

Quench with saturated NH4Cl (aq) at -78 °C.

-

Allow to warm to room temperature.

-

Extract with Et2O (3x). Wash combined organics with 1M HCl (to remove the chiral amine for recovery) and Brine.

-

Dry over MgSO4 and concentrate.

Step 5: Ligand Recovery

-

Basify the aqueous HCl washings with NaOH (pH > 12).

-

Extract with CH2Cl2.

-

Distill to recover the chiral amine (Recovery rates typically >90%).

Visualizing the Reaction Pathway

The following diagram illustrates the catalytic cycle and the transition state logic.

Figure 1: Workflow for the conversion of NEMCA to a chiral lithium amide and subsequent asymmetric epoxide opening.

Protocol B: Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands

NEMCA serves as an excellent "chiral backbone" for NHC ligands used in Transition Metal Catalysis (Ru, Pd, Ir).

Synthetic Route[2]

-

Condensation: React NEMCA (1 equiv) with Glyoxal and Paraformaldehyde (or specific aryl-aldehydes for backbone substitution) to form the diimine or diamine precursor.

-

Cyclization: React the resulting diamine with Triethyl orthoformate and Ammonium tetrafluoroborate to yield the Imidazolinium Salt .

-

Metalation: Deprotonate the salt with KHMDS or KOtBu to generate the free carbene for binding to metals (e.g., Pd(OAc)2).

Critical Design Feature

The N-ethyl group in the resulting NHC points directly towards the metal center's coordination sphere. This "wingtip" substitution pattern dictates the enantioselectivity in reactions like Asymmetric Allylic Alkylation or Suzuki-Miyaura Coupling .

Troubleshooting & Quality Control

Self-Validating the System

-

The "Color Test": When generating the Lithium Amide (Protocol A), the solution must remain colorless or pale yellow. A pink/red hue indicates oxidation of the amine or impurities in the THF. Action: Redistill THF and check N2 lines.

-

Titration Check: If yields are low (<50%), the n-BuLi titer is likely incorrect. Excess amine is tolerated; excess n-BuLi is fatal to enantioselectivity (background racemic reaction).

Common Pitfalls

-

Temperature Drift: The reaction is highly temperature-sensitive. A drift from -78 °C to -60 °C can drop ee% from 90% to 70%. Use a cryocooler if available.

-

Moisture: The Li-amide hydrolyzes instantly. All glassware must be oven-dried (120 °C) for >4 hours.

References

-

Simpkins, N. S. (1991).[2] "Asymmetric synthesis using homochiral lithium amide bases." Tetrahedron: Asymmetry, 2(1), 1-26.[2] Link

-

Koga, K. (1994). "Enantioselective reactions using chiral lithium amides." Pure and Applied Chemistry, 66(7), 1487-1492. Link

-

O'Brien, P. (1998). "Chiral Lithium Amides."[2][3][4][5] Journal of the Chemical Society, Perkin Transactions 1, 1439-1457. Link

-

McGrath, M. J., & Bolm, C. (2007). "The use of chiral lithium amides in the desymmetrisation of N-trialkylsilyl dimethyl sulfoximines." Beilstein Journal of Organic Chemistry, 3, 33. Link

-

PubChem. "this compound hydrochloride."[6] National Library of Medicine. Link

Sources

- 1. jocpr.com [jocpr.com]

- 2. 用于不对称合成的手性胺 [sigmaaldrich.com]

- 3. The use of chiral lithium amides in the desymmetrisation of N-trialkylsilyl dimethyl sulfoximines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. PubChemLite - this compound hydrochloride (C9H19N) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols: Derivatization of N-ethyl-2-methylcyclohexan-1-amine for Chiral HPLC Analysis

Introduction: The Challenge of Chiral Separation for Secondary Amines

In the realm of pharmaceutical and chemical analysis, the separation of enantiomers is a critical task. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. N-ethyl-2-methylcyclohexan-1-amine, a secondary amine with two chiral centers, presents a significant analytical challenge. Its lack of a strong chromophore makes direct UV detection difficult, and its structural properties necessitate a robust method for enantiomeric resolution.

Direct separation of enantiomers can be achieved using chiral stationary phases (CSPs) in High-Performance Liquid Chromatography (HPLC).[1][2] This approach relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector on the CSP, leading to different retention times.[1] However, developing a reliable direct method can be time-consuming and may require extensive screening of various CSPs and mobile phases.[2]

An alternative and often more straightforward strategy is the indirect approach, which involves pre-column derivatization with a chiral derivatizing agent (CDA).[2][3][4] This process converts the enantiomeric pair into a pair of diastereomers.[3][4] Since diastereomers possess different physicochemical properties, they can be readily separated on a standard, achiral stationary phase, such as a C18 column.[2][3][5] This application note provides a detailed guide to the derivatization of this compound for chiral HPLC analysis, focusing on the use of Marfey's reagent.

The Principle of Chiral Derivatization

The core principle of chiral derivatization is the conversion of an enantiomeric mixture into a mixture of diastereomers by reaction with an enantiomerically pure reagent.[3][4] This transformation allows for separation using conventional achiral chromatography.

Key Requirements for a Chiral Derivatizing Agent:

-

Enantiomeric Purity: The CDA must be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers.[6]

-

Reaction Stoichiometry and Kinetics: The reaction should be stoichiometric and proceed to completion with both enantiomers at a similar rate to avoid kinetic resolution, which would lead to inaccurate results.[6]

-

Stereochemical Stability: The analyte and the CDA must not undergo racemization under the derivatization and analysis conditions.[6]

-

Detection Properties: Ideally, the CDA should introduce a chromophore or fluorophore into the analyte molecule, enhancing its detectability.[7][8]

Figure 1: General workflow of chiral derivatization for HPLC analysis.

Featured Chiral Derivatizing Agent: Marfey's Reagent

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), is a highly effective and widely used CDA for the resolution of primary and secondary amines and amino acids.[3][9][10]

Mechanism of Action: Marfey's reagent reacts with the amino group of the analyte via nucleophilic aromatic substitution.[11][12] The fluorine atom on the dinitrophenyl ring is displaced by the amine, forming a stable covalent bond. The inherent chirality of the L-alanine amide moiety in Marfey's reagent results in the formation of diastereomeric derivatives.[12] These diastereomers can then be separated by reversed-phase HPLC.[7][8] The dinitrophenyl group also acts as a strong chromophore, allowing for sensitive UV detection around 340 nm.[8]

Figure 2: Derivatization of a chiral amine with Marfey's reagent.

Advantages of Using Marfey's Reagent

-

Robust Reaction: The derivatization reaction is typically rapid and proceeds under mild conditions.[12]

-

High Sensitivity: The introduced dinitrophenyl group provides strong UV absorbance, enabling low detection limits.[8]

-

Versatility: It is effective for a wide range of primary and secondary amines.[9]

-

Predictable Elution Order: For amino acids, the L-D diastereomer generally elutes before the L-L diastereomer, although this can vary for other amines.

Detailed Protocol: Derivatization of this compound with Marfey's Reagent

This protocol provides a step-by-step guide for the derivatization of this compound with Marfey's reagent for subsequent HPLC analysis.

Materials and Reagents

-

This compound (racemic standard and sample)

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)

-

Acetone (HPLC grade)

-

Sodium bicarbonate buffer (1 M, pH 9.0)

-

Hydrochloric acid (2 M)

-

Water (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Vortex mixer

-

Heating block or water bath

-

pH meter

-

Analytical balance

-

Micropipettes

-

Autosampler vials

Step-by-Step Derivatization Procedure

-

Sample Preparation:

-

Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetone to prepare a 1 mg/mL stock solution.

-

For the sample, ensure it is in a suitable solvent and at a known concentration.

-

-

Derivatization Reaction:

-

In a clean vial, add 100 µL of the this compound solution (or sample).

-

Add 200 µL of 1 M sodium bicarbonate buffer (pH 9.0).

-

Add 400 µL of a 1% (w/v) solution of Marfey's reagent in acetone.

-

Vortex the mixture for 1 minute.

-

Incubate the reaction mixture at 40°C for 1 hour in a heating block or water bath.

-

-

Reaction Quenching and Sample Finalization:

-

After incubation, cool the reaction mixture to room temperature.

-

Add 200 µL of 2 M HCl to stop the reaction.

-

Evaporate the acetone under a gentle stream of nitrogen or in a vacuum concentrator.

-

Redissolve the residue in 1 mL of the HPLC mobile phase (e.g., 50:50 acetonitrile:water).

-

Filter the solution through a 0.45 µm syringe filter into an autosampler vial.

-

HPLC Method for Separation of Diastereomers

The following HPLC method is a starting point for the separation of the derivatized this compound diastereomers. Optimization may be required based on the specific HPLC system and column used.

| Parameter | Condition |

| Column | Reversed-phase C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |

| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |

| Gradient | 30% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 340 nm |

| Injection Volume | 10 µL |

Table 1: Suggested HPLC Parameters

Data Analysis and Interpretation

The output from the HPLC analysis will be a chromatogram showing two separated peaks corresponding to the two diastereomers.

-

Peak Identification: The elution order of the diastereomers should be consistent. Injecting a derivatized single enantiomer standard (if available) can confirm the peak identity.

-